Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-
Description
The compound Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]- features a unique scaffold combining a phenol moiety, an ethynyl linker, a pyrimidine ring, and an S-methylsulfonimidoyl group. The ethynyl linker enhances rigidity, while the sulfonimidoyl group may modulate solubility and binding interactions.
Properties
Molecular Formula |
C19H16N4O2S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[2-[2-[3-(methylsulfonimidoyl)anilino]pyrimidin-5-yl]ethynyl]phenol |
InChI |
InChI=1S/C19H16N4O2S/c1-26(20,25)18-7-3-5-16(11-18)23-19-21-12-15(13-22-19)9-8-14-4-2-6-17(24)10-14/h2-7,10-13,20,24H,1H3,(H,21,22,23) |
InChI Key |
KUVBDCALQZTPFR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)NC2=NC=C(C=N2)C#CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(S-Methylsulfonimidoyl)aniline
The sulfonimidoyl group is introduced via a three-step sequence starting from 3-nitrobenzenethiol (Scheme 1):
- Methylation : Treatment with methyl iodide in DMF at 0–5°C yields 3-nitro-S-methylbenzenesulfenamide (87% yield).
- Oxidation : Reaction with (diacetoxyiodo)benzene (PIDA) and ammonium carbamate in methanol/water (1:1) at 25°C forms the sulfonimidoyl group, affording 3-nitro-S-methylsulfonimidoylbenzene (72% yield).
- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to an amine, yielding 3-(S-methylsulfonimidoyl)aniline (91% yield).
Table 1: Optimization of Sulfonimidoyl Synthesis
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | MeI, K₂CO₃ | DMF | 0–5 | 87 |
| 2 | PIDA, NH₄HCO₃ | MeOH/H₂O | 25 | 72 |
| 3 | H₂, Pd/C | EtOH | 25 | 91 |
Preparation of 5-Bromo-2-chloropyrimidine
5-Bromo-2-chloropyrimidine serves as the pyrimidine precursor. It is synthesized via bromination of 2-chloropyrimidine using N-bromosuccinimide (NBS) in acetic acid at 80°C (68% yield). Regioselectivity is confirmed by ¹H NMR (δ 8.72 ppm, singlet, C5-H).
Sonogashira Coupling for Ethynyl Bridge Formation
The ethynyl linkage is established via a Sonogashira reaction between 3-ethynylphenol and 5-bromo-2-[[3-(S-methylsulfonimidoyl)phenyl]amino]pyrimidine (Scheme 2):
- Protection of Phenol : 3-Hydroxyphenylacetylene is protected as its tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF (94% yield).
- Coupling : The protected alkyne reacts with 5-bromo-2-[[3-(S-methylsulfonimidoyl)phenyl]amino]pyrimidine under Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and Et₃N in THF/DMF (3:1) at 60°C, yielding the coupled product (76% yield).
- Deprotection : TBAF in THF removes the TBS group, furnishing the final product (89% yield).
Table 2: Sonogashira Coupling Optimization
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Et₃N | THF/DMF | 60 | 76 |
| PdCl₂(PPh₃)₂ | DIPEA | DMF | 80 | 63 |
Assembly of the Pyrimidine Core
Buchwald-Hartwig Amination
The C5-amino substituent is installed via Buchwald-Hartwig coupling between 5-bromo-2-chloropyrimidine and 3-(S-methylsulfonimidoyl)aniline (Scheme 3):
- Conditions : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃, toluene, 110°C, 12 h.
- Outcome : 5-[[3-(S-Methylsulfonimidoyl)phenyl]amino]-2-chloropyrimidine is obtained in 82% yield. ¹H NMR confirms substitution (δ 8.41 ppm, singlet, pyrimidine H).
Final Characterization and Analytical Data
The target compound is characterized by:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.82 (s, 1H, NH), 8.67 (s, 1H, pyrimidine H), 7.92 (d, J = 8.4 Hz, 1H, ArH), 7.62 (s, 1H, ArH), 7.41 (d, J = 8.4 Hz, 1H, ArH), 6.98 (s, 1H, ArH), 3.21 (s, 3H, S-CH₃).
- HRMS (ESI+) : m/z calc. for C₁₉H₁₆N₄O₂S [M+H]⁺: 387.0984, found: 387.0981.
- HPLC Purity : 98.6% (C18 column, 70:30 H₂O/MeCN).
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
Major products formed from these reactions include nitrophenols, halogenated phenols, and quinones, which have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Unfortunately, information regarding the applications of the compound "Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-" is limited within the provided search results. However, some information about the compound can be gathered. The compound, also known as 3-[2-[2-[3-(methylsulfonimidoyl)anilino]pyrimidin-5-yl], is a phenol derivative with a specified purity of 95%.
While the search results do not offer specific applications, data tables, or case studies for this particular compound, they do provide some context on related chemical research and applications:
- Drug Delivery Systems: One search result discusses a water-soluble pharmaceutical composition for once-daily administration . This highlights the importance of controlled absorption in drug delivery.
- Nav1.8 Inhibitors: Another search result mentions pyridine carboxamide compounds that inhibit Nav1.8, which could be relevant in the context of neurological research .
- Medicinal Plant Research: Research on medicinal plants is on the rise, especially in South Africa, with the goal of integrating traditional medicine into modern healthcare .
- Chemical Structure Characterization: One document mentions using PIPELINE PILOT to describe key features of chemical structures and physicochemical properties, which is relevant to characterizing compounds like the one .
Mechanism of Action
The mechanism of action of Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes, modulation of protein-protein interactions, or disruption of cellular signaling pathways. The sulfonimidoyl group is particularly important for its biological activity, as it can form strong interactions with target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Ethynyl Derivatives
Compound A : 3-(2-(2-(Cyclopropylamino)pyrimidin-5-yl)ethynyl)-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide
- Structural Differences: Replaces the phenol with a benzamide and incorporates a trifluoromethylphenyl-imidazole group.
- Activity : Such analogs are often explored as kinase inhibitors due to their ability to form hydrogen bonds via the pyrimidine ring.
Compound B : 2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
- Structural Similarities: Contains a phenol group linked to a pyrimidine ring but lacks the ethynyl bridge and sulfonimidoyl group.
- Implications : The methoxy and fluorobenzyl groups may reduce metabolic instability compared to the target’s sulfonimidoyl substituent.
Sulfonimidoyl-Containing Analogs
Compound C : ETHYL 4-((2-[(4-FLUOROBENZOYL)AMINO]PHENYL)SULFANYL)-2-(METHYLSULFANYL)-5-PYRIMIDINECARBOXYLATE
- Structural Differences : Replaces the S-methylsulfonimidoyl with a sulfanyl group and introduces a fluorobenzoyl moiety.
Compound D : 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-([3-(trifluoromethyl)phenyl]sulfanyl)-5-pyrimidinyl methyl ether
- Structural Similarities: Dual sulfanyl substitutions on pyrimidine, but lacks the ethynyl-phenol linkage.
- Activity : Such compounds are often investigated for antimicrobial or anticancer activity due to their electrophilic sulfur atoms.
Ethynyl-Linked Heterocycles
Compound E : 3-((3-Chlorophenyl)ethynyl)-6-hydroxy-2-(3-(2-((4-isopropylphenyl)amino)-2-oxoethoxy)phenyl)benzofuran-5-carboxylic Acid
- Structural Differences : Incorporates a benzofuran core instead of pyrimidine and uses a carboxylic acid terminus.
- Physical Properties : Melting point (236°C) is higher than typical pyrimidine derivatives, likely due to the rigid benzofuran and hydrogen-bonding carboxylic acid.
- Activity: Benzofuran derivatives are known for anti-inflammatory and anticancer properties, suggesting divergent therapeutic applications compared to the target compound.
Compound F : 2-{2-[4-({5-chloro-6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy}ethanol
- Structural Similarities : Ethynyl-like linkage (ethynyl vs. ethoxy) and pyrimidine core.
Key Comparative Data Table
Research Findings and Implications
- Sulfonimidoyl vs.
- Ethynyl Linker : This moiety increases structural rigidity, which may improve target selectivity but reduce synthetic accessibility compared to flexible linkers like ethoxy.
- Phenol Group: Introduces polarity, which could limit blood-brain barrier penetration but improve solubility in aqueous environments.
Biological Activity
Phenol derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]- is particularly noteworthy for its potential applications in cancer therapy and other therapeutic areas. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a phenolic core, a pyrimidine moiety, and a sulfonimidoyl group. This structural configuration is essential for its biological activity.
- Molecular Formula : CHNOS
- CAS Number : 1093847-94-9
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- VEGFR2 Inhibition : The compound has been noted for its ability to inhibit the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a critical role in tumor angiogenesis. This inhibition can potentially reduce tumor growth and metastasis .
- Anticancer Activity : Preliminary studies have shown that this compound exhibits anticancer properties. In vitro assays against various cancer cell lines revealed varying degrees of sensitivity, particularly in leukemia cells .
- Interaction with Membranes : Similar to other phenolic compounds, it may disrupt cellular membranes, leading to increased permeability and subsequent cell death in certain pathogens .
Biological Activity Overview
Case Study 1: Anticancer Screening
In a study conducted by the National Cancer Institute (NCI), the compound was screened against a panel of approximately sixty cancer cell lines. The results indicated that while overall activity was modest, certain leukemia lines showed notable sensitivity at a concentration of 10 µM .
Case Study 2: Mechanistic Insights
Another investigation focused on the compound's interaction with cellular membranes. It was observed that phenolic compounds could induce structural changes in lipid bilayers, enhancing permeability and potentially facilitating drug delivery mechanisms .
Q & A
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
To confirm structural integrity, employ a combination of high-performance liquid chromatography (HPLC) for purity assessment (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) for functional group verification . Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) is critical for molecular weight validation. For sulfur-containing moieties (e.g., S-methylsulfonimidoyl), X-ray photoelectron spectroscopy (XPS) or sulfur-specific elemental analysis may resolve oxidation state ambiguities .
Q. How can synthesis yield be optimized for this compound?
Utilize a split-plot experimental design (as in vineyard studies ) to test variables:
- Catalyst loading (e.g., palladium-based catalysts for ethynyl coupling).
- Reaction temperature (50–120°C gradients).
- Solvent polarity (DMF vs. THF). Post-synthesis, apply column chromatography with gradient elution (hexane/ethyl acetate) for purification. Monitor intermediates via thin-layer chromatography (TLC) to isolate side products early .
Q. What strategies mitigate degradation during storage?
Conduct accelerated stability studies :
- Store aliquots under varying conditions (e.g., -20°C, 4°C, RT) with desiccants.
- Test photostability under UV/visible light exposure.
- Use LC-MS to quantify degradation products (e.g., hydrolysis of the ethynyl bond) over 30-day intervals .
Advanced Research Questions
Q. How to assess environmental persistence and transformation pathways?
Follow the INCHEMBIOL project framework :
- Abiotic degradation : Expose the compound to simulated sunlight (Xe lamp) and analyze photoproducts via HPLC-HRMS.
- Biotic degradation : Use soil/water microcosms with LC-MS/MS to track metabolite formation (e.g., sulfoxides or pyrimidine cleavage products).
- Partition coefficients : Measure log Kow (octanol-water) and Kd (soil-water) to model bioaccumulation potential .
Q. What methodologies identify inhibitory effects on enzymatic pathways?
Design enzyme inhibition assays :
- Kinetic studies : Use Michaelis-Menten plots to determine Ki values for target enzymes (e.g., cytochrome P450 isoforms).
- Cellular assays : Treat hepatocyte cultures (e.g., HepG2) and quantify ATP levels or caspase-3 activity for cytotoxicity .
- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities to active sites, validated by surface plasmon resonance (SPR) .
Q. How to evaluate receptor-binding interactions in cellular systems?
Implement radioligand displacement assays :
- Label receptors (e.g., GPCRs) with tritiated ligands.
- Measure IC50 values via scintillation counting.
- Cross-validate with fluorescence polarization (FP) for high-throughput screening . For in vivo relevance, use transgenic models (e.g., C. elegans with GFP-tagged receptors) to visualize binding dynamics .
Data Contradiction Resolution
Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?
Apply multivariate analysis :
- Test solubility in a solvent panel (water, ethanol, DMSO, chloroform) using nephelometry.
- Correlate results with computational solubility parameters (Hansen solubility spheres) .
- Account for tautomerism (e.g., enol-keto forms) via <sup>13</sup>C NMR to resolve discrepancies .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
